molecular formula C12H10BrNO B3199552 3-(3-Bromophenoxymethyl)pyridine CAS No. 1016889-14-7

3-(3-Bromophenoxymethyl)pyridine

Cat. No.: B3199552
CAS No.: 1016889-14-7
M. Wt: 264.12 g/mol
InChI Key: BNBOLKBOLXBZLZ-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxymethyl)pyridine is an organic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromophenoxy group attached to the pyridine ring makes this compound of interest in various fields of research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxymethyl)pyridine typically involves the reaction of 3-bromophenol with pyridine derivatives under specific conditions. One common method involves the use of bromine in the presence of sulfuric acid to brominate pyridine, followed by the reaction with 3-bromophenol . The reaction conditions often require elevated temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

3-(3-Bromophenoxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxymethyl)pyridine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenoxymethyl)pyridine is unique due to the presence of both the bromophenoxy group and the pyridine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBOLKBOLXBZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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